molecular formula C14H19ClN4O B8377355 n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride

n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride

Cat. No.: B8377355
M. Wt: 294.78 g/mol
InChI Key: OBFPMTZGXOIUTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride is a chemical compound that belongs to the indazole family. Indazoles are heterocyclic aromatic organic compounds that contain a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a carboxamide group at the 5-position of the indazole ring and a piperidinylmethyl group attached to the nitrogen atom. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through various methods, such as the Fischer indole synthesis or the Japp-Klingemann reaction.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indazole with a suitable carboxylic acid derivative, such as an acid chloride or an ester, under appropriate conditions.

    Attachment of the Piperidinylmethyl Group: The piperidinylmethyl group can be attached via a nucleophilic substitution reaction, where the nitrogen atom of the indazole attacks a suitable electrophile, such as a piperidinylmethyl halide.

    Formation of the Hydrochloride Salt: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions could introduce a wide variety of functional groups, such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride has a wide range of scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, as well as in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride depends on its specific molecular targets and pathways

    Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.

    Inhibiting Enzymes: The compound may inhibit the activity of specific enzymes, thereby modulating biochemical pathways.

    Modulating Ion Channels: The compound may interact with ion channels, affecting the flow of ions across cell membranes and altering cellular activity.

Comparison with Similar Compounds

n-(Piperidin-4-ylmethyl)-1h-indazole-5-carboxamide hydrochloride can be compared with other similar compounds, such as:

    1h-Indazole-5-carboxamide,n-(3,4-dichlorophenyl)-1-methyl-: This compound has a similar indazole core but different substituents, which may result in different chemical and biological properties.

    1h-Indazole-5-carboxamide,n-(4-piperidinylmethyl)-,hydrobromide: This compound is similar but has a different counterion (hydrobromide instead of hydrochloride), which may affect its solubility and stability.

Properties

Molecular Formula

C14H19ClN4O

Molecular Weight

294.78 g/mol

IUPAC Name

N-(piperidin-4-ylmethyl)-1H-indazole-5-carboxamide;hydrochloride

InChI

InChI=1S/C14H18N4O.ClH/c19-14(16-8-10-3-5-15-6-4-10)11-1-2-13-12(7-11)9-17-18-13;/h1-2,7,9-10,15H,3-6,8H2,(H,16,19)(H,17,18);1H

InChI Key

OBFPMTZGXOIUTR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CNC(=O)C2=CC3=C(C=C2)NN=C3.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4N-hydrogen chloride-1,4-dioxane solution (0.200 mg, 0.800 mmol) was added to a solution of tert-butyl 4-{[(1H-indazol-5-ylcarbonyl)amino]methyl}piperidine-1-carboxylate (36.0 mg, 0.100 mmol) in a mixture of 1,4-dioxane (0.4 ml) and acetic acid (0.7 ml) at room temperature, and the resulting mixture was stirred for 3 hours while being maintained at room temperature. Toluene was added to the reaction solution and the resulting mixture was stirred while being maintained at room temperature. Then, the resulting slurry was collected by filtration and dried under reduced pressure, and the resulting crude product residue was stirred in methanol (3.0 ml) for 1 hour with heating under reflux while maintaining the temperature. The resulting mixture was concentrated to dryness to obtain N-(piperidin-4-ylmethyl)-1H-indazole-5-carboxamide hydrochloride (29.8 mg, 100%).
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0.2 mg
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0.7 mL
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